Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Description
Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate is a thiazole-based organic compound characterized by a 4-chlorophenyl substituent at the 2-position of the thiazole ring and an isopropyl acetate group at the 4-position. This compound is structurally related to intermediates in pharmaceutical synthesis and agrochemicals, with its ester functionality offering tunable solubility and metabolic stability .
Properties
IUPAC Name |
propan-2-yl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9(2)18-13(17)7-12-8-19-14(16-12)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVAZOUBGEMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372461 | |
| Record name | isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-13-0 | |
| Record name | 1-Methylethyl 2-(4-chlorophenyl)-4-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499771-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 2-(4-Chlorophenyl)-1,3-thiazole Core Formation
The key intermediate for the target compound is the 2-(4-chlorophenyl)-1,3-thiazole moiety. This intermediate is typically synthesized via cyclization reactions involving 4-chlorophenyl-substituted precursors such as 4-chlorobenzenecarbothioamide and α-haloketones or α-haloesters.
- Starting materials: 4-chlorobenzenecarbothioamide and α-haloacetate derivatives.
- Reaction type: Cyclization under reflux conditions in polar solvents to form the thiazole ring.
- Typical conditions: Heating in the presence of a base or acid catalyst to promote ring closure.
This step yields 2-(4-chlorophenyl)-1,3-thiazole derivatives functionalized at the 4-position, often as halomethyl or cyanomethyl intermediates, which are crucial for subsequent functionalization steps.
Preparation of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic Acid
The acetic acid derivative is synthesized by hydrolysis or oxidation of the cyanomethyl or halomethyl thiazole intermediate.
- Example method: Hydrolysis of 2-(4-chlorophenyl)-4-cyanomethylthiazole using concentrated hydrochloric acid under reflux for 2 hours.
- Workup: Cooling, neutralization with aqueous ammonia to pH 8, filtration to remove impurities, and precipitation of the sodium salt by adding sodium hydroxide.
- Isolation: Crystallization of sodium 2-(4-chlorophenyl)thiazol-4-ylacetate from water.
- Acidification: The sodium salt solution is acidified to pH 4 with acetic acid to precipitate 2-(4-chlorophenyl)thiazol-4-ylacetic acid.
- Purification: Filtration, washing, and drying under vacuum over phosphorus pentoxide.
- Melting point: 155-156°C (from ethyl acetate).
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | 6 N HCl, reflux 2 h | Intermediate acid | Efficient conversion of cyanomethyl to acetic acid |
| Neutralization | 30% NH3 to pH 8 | Sodium salt precipitate | Removes impurities |
| Precipitation | 40% NaOH | Sodium salt isolated | Crystallization step |
| Acidification | Acetic acid to pH 4 | Free acid precipitated | Purification step |
Esterification to Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
The final step involves esterifying the 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid with isopropanol to form the isopropyl ester.
- Method: Fischer esterification or acid-catalyzed esterification.
- Typical conditions: Refluxing the acid with isopropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Alternative: Use of coupling agents like DCC (dicyclohexylcarbodiimide) for milder conditions.
- Workup: Removal of water by azeotropic distillation or use of molecular sieves to drive the reaction to completion.
- Purification: Distillation or recrystallization from suitable solvents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product | Key Notes |
|---|---|---|---|---|
| 1 | Thiazole ring formation | 4-chlorobenzenecarbothioamide + α-haloacetate, reflux | 2-(4-chlorophenyl)-1,3-thiazole intermediate | Cyclization under acidic/basic conditions |
| 2 | Hydrolysis/acid formation | 6 N HCl reflux, neutralization, precipitation | 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | Purified by crystallization and acidification |
| 3 | Esterification | Isopropanol, acid catalyst, reflux | This compound | Fischer esterification or coupling agent method |
Research Findings and Optimization Notes
- The hydrolysis step to form the acetic acid derivative is critical and requires controlled acidic conditions and careful pH adjustment to maximize yield and purity.
- Esterification efficiency can be improved by removing water continuously to shift equilibrium towards ester formation.
- Purity of the final ester is influenced by the quality of the acid precursor and the control of reaction parameters such as temperature and catalyst concentration.
- Alternative synthetic routes may involve direct alkylation of the acid or use of activated esters to improve selectivity and reduce side reactions.
- Patents indicate that the compound can be further functionalized or used as an intermediate for more complex derivatives, emphasizing the importance of a robust preparation method.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Ethyl 2-[2-[[2-(4-Chlorophenyl)Acetyl]Amino]-1,3-Thiazol-4-yl]Acetate
- Key Differences: Ester Group: Ethyl ester (vs. isopropyl in the target compound), reducing steric bulk but lowering lipophilicity (XLogP: 2.9 vs. ~3.2 estimated for isopropyl).
- Applications : Likely used as a synthetic intermediate for antihistamines (e.g., cetirizine derivatives) due to structural similarity to impurities listed in pharmaceutical standards .
Ethyl 2-[2-(4-Isopropylphenyl)Hydrazono]-2-(1,3-Thiazol-4-yl)Acetate
- Key Differences :
- Synthesis : Hydrazone formation may require milder conditions compared to acetylation or esterification steps in the target compound’s synthesis.
[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]Methanamine Hydrochloride
- Key Differences :
Cetirizine-Related Impurities (e.g., ACI 030217)
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | XLogP | H-Bond Donors | H-Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | 338.81 (estimated) | ~3.2 | 0 | 5 | Thiazole, chlorophenyl, ester |
| Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate | 338.81 | 2.9 | 1 | 5 | Thiazole, acetylamino, ester |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | 261.17 | N/A | 2 (amine + HCl) | 3 | Thiazole, methanamine, HCl |
| Ethyl 2-[2-(4-isopropylphenyl)hydrazono]-2-(1,3-thiazol-4-yl)acetate | 317.41 | ~3.5 | 1 | 4 | Thiazole, hydrazone, ester |
Notes:
- Lipophilicity : Isopropyl esters generally exhibit higher XLogP values than ethyl esters, favoring blood-brain barrier penetration but risking off-target toxicity.
- Solubility: Methanamine hydrochloride’s ionic nature ensures high aqueous solubility, critical for intravenous formulations .
Biological Activity
Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate is a synthetic compound belonging to the thiazole class, which is characterized by its unique heterocyclic structure containing both sulfur and nitrogen atoms. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14ClNO2S
- Molecular Weight : 295.78 g/mol
- CAS Number : 499771-13-0
The compound is synthesized through the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, followed by esterification with isopropyl bromoacetate. This synthetic route allows for the production of isopropyl thiazole derivatives that exhibit diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory pathways, potentially reducing inflammation and pain .
- Antimicrobial Activity : It has shown promising results against various pathogens, likely due to its ability to disrupt microbial cell functions .
Antimicrobial Properties
This compound has been investigated for its antimicrobial efficacy. Studies indicate that it exhibits significant activity against a range of bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.75 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives, including this compound, showing that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types, suggesting potential use in cancer therapeutics .
- In Vivo Studies : Preliminary in vivo studies have demonstrated that this compound can reduce inflammation in animal models of arthritis, indicating its therapeutic potential .
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives to highlight its unique properties:
| Compound | Activity Profile |
|---|---|
| 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Moderate antimicrobial activity |
| 4-(4-Chlorophenyl)-2-thiazolamine | Higher cytotoxicity but less anti-inflammatory |
| This compound | Broad antimicrobial and anti-inflammatory effects |
The presence of the isopropyl ester group in this compound enhances its solubility and reactivity compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves coupling 4-chlorophenyl-substituted thiazole intermediates with isopropyl acetate derivatives. Key steps include cyclization of thioamide precursors (e.g., via Hantzsch thiazole synthesis) and esterification under anhydrous conditions. Critical parameters include temperature control (60–80°C for cyclization) and the use of catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for ester bond formation. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring, aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl), and ester carbonyl signals (δ 165–175 ppm in ¹³C). Infrared (IR) spectroscopy verifies C=O (ester, ~1740 cm⁻¹) and C-S (thiazole, ~680 cm⁻¹) stretches. Mass spectrometry (ESI-TOF) provides molecular ion confirmation. Cross-referencing with X-ray crystallography data (if available) ensures accuracy in structural assignments .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound, and what strategies ensure accurate structural assignment?
- Methodological Answer : Discrepancies often arise from diastereomer formation or solvent-induced shifts. To resolve these:
- Perform 2D NMR (COSY, HSQC, HMBC) to map coupling interactions and verify connectivity.
- Use deuterated solvents consistently and compare data with computed NMR spectra (DFT-based tools like Gaussian).
- Validate with X-ray crystallography for unambiguous confirmation of stereochemistry and regioselectivity .
Q. What experimental considerations are essential when designing bioactivity studies for this compound to ensure reproducibility across different biological models?
- Methodological Answer :
- Purity Validation : Use HPLC (≥95% purity) and LC-MS to confirm batch consistency.
- Solubility Optimization : Test in DMSO/PBS mixtures, ensuring concentrations remain below critical micelle levels to avoid false positives.
- Control Design : Include structurally related analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl thiazoles) to isolate the 4-chlorophenyl moiety's contribution to activity.
- Model Selection : Prioritize assays with established relevance to thiazole bioactivity (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) and document cell line passage numbers to mitigate variability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly when comparing in vitro and in vivo results?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability.
- Dose-Response Calibration : Conduct tiered dosing in animal models, aligning with in vitro IC₅₀ values.
- Mechanistic Follow-Up : Perform transcriptomic or proteomic analyses to identify off-target effects not apparent in simpler assays .
Data Analysis and Validation
Q. What advanced computational methods are recommended for predicting the reactivity and stability of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water/ethanol mixtures) to assess steric hindrance effects on reactivity.
- QSPR Modeling : Corrogate experimental data (e.g., logP, pKa) with bioactivity to guide derivative design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
